molecular formula C14H19BBrFO3 B14032112 2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14032112
M. Wt: 345.01 g/mol
InChI Key: FGDYVMDJRZSZGQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This specific compound is notable for its unique substituents, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions, such as an argon atmosphere, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is often maintained between 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors might be employed to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Substitution Reactions: Particularly in Suzuki-Miyaura cross-coupling reactions.

    Oxidation Reactions: Where the boronic ester can be converted to the corresponding phenol.

    Reduction Reactions: Though less common, certain conditions can reduce the boronic ester to a borane.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

    Bases: Like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: THF, DMF, or toluene.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate.

Major Products

    Aryl-Aryl Coupled Products: From Suzuki-Miyaura reactions.

    Phenols: From oxidation reactions.

    Boranes: From reduction reactions.

Scientific Research Applications

2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

    Biology: Employed in the development of probes for biological imaging and sensors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methoxyphenylboronic Acid
  • 2-Fluorophenylboronic Acid

Uniqueness

2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of bromine, fluorine, and methoxy groups can enhance its utility in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C14H19BBrFO3

Molecular Weight

345.01 g/mol

IUPAC Name

2-(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BBrFO3/c1-8-11(17)9(7-10(16)12(8)18-6)15-19-13(2,3)14(4,5)20-15/h7H,1-6H3

InChI Key

FGDYVMDJRZSZGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)OC)Br

Origin of Product

United States

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